3,3-Bis(4-chlorophenyl)-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(4-chlorophenyl)-1-propene is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-chlorophenyl)-1-propene typically involves the reaction of 4-chlorobenzaldehyde with a suitable reagent under specific conditions. One common method is the condensation reaction between 4-chlorobenzaldehyde and propionaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(4-chlorophenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 3,3-Bis(4-chlorophenyl)propionic acid.
Reduction: 3,3-Bis(4-chlorophenyl)propane.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3,3-Bis(4-chlorophenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3,3-Bis(4-chlorophenyl)-1-propene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-chlorophenyl)-2-propen-1-one: Similar structure but with a ketone group instead of a propene backbone.
3,3-Bis(4-chlorophenyl)propionic acid: Oxidized form of the compound with a carboxylic acid group.
3,3-Bis(4-chlorophenyl)pyrrolidine: Contains a pyrrolidine ring instead of a propene backbone.
Uniqueness
3,3-Bis(4-chlorophenyl)-1-propene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
819082-57-0 |
---|---|
Molecular Formula |
C15H12Cl2 |
Molecular Weight |
263.2 g/mol |
IUPAC Name |
1-chloro-4-[1-(4-chlorophenyl)prop-2-enyl]benzene |
InChI |
InChI=1S/C15H12Cl2/c1-2-15(11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h2-10,15H,1H2 |
InChI Key |
HGNDCUSEFANRBC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.